molecular formula C8H4BrCl2N3 B2577462 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole CAS No. 1445866-57-8

1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole

Cat. No.: B2577462
CAS No.: 1445866-57-8
M. Wt: 292.95
InChI Key: AMYQYJADPCROFX-UHFFFAOYSA-N
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Description

1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of bromine and chlorine atoms attached to the phenyl ring and the triazole ring, respectively. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole typically involves the reaction of 2-bromo-4-chlorophenylhydrazine with an appropriate azide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like sodium ascorbate. The reaction mixture is stirred at room temperature for several hours to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole is unique due to its specific substitution pattern on the phenyl and triazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)-4-chlorotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2N3/c9-6-3-5(10)1-2-7(6)14-4-8(11)12-13-14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYQYJADPCROFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)N2C=C(N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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